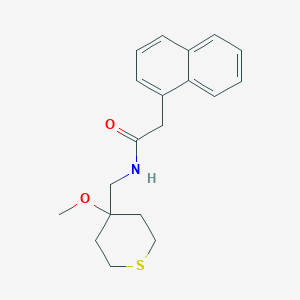

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c1-22-19(9-11-23-12-10-19)14-20-18(21)13-16-7-4-6-15-5-2-3-8-17(15)16/h2-8H,9-14H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCSTDYPRFRNAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of the thiopyran ring. This can be achieved through the cyclization of appropriate precursors under acidic conditions. Subsequent methoxylation and acylation steps are performed to introduce the methoxy group and the naphthalene moiety, respectively.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Production of reduced thiopyran derivatives.

Substitution: Introduction of various functional groups at the thiopyran ring.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide may have therapeutic potential as a drug candidate. Its ability to modulate biological processes makes it a candidate for the development of new medications.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique properties may contribute to the development of new products and technologies.

Mechanism of Action

The mechanism by which N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences and similarities with selected analogs:

Key Observations :

Physical and Spectral Properties

- Crystallography : Bond lengths in the target compound’s acetamide group (e.g., C=O, N–C) are expected to align with analogs like N-(4-bromophenyl)acetamide (C1–C2: 1.501 Å; N1–C2: 1.347 Å) . Deviations may arise from steric effects of the thiopyran ring.

- Melting Points : Compounds with bulky substituents (e.g., pyridine-tetrahydronaphthalene derivatives) exhibit higher melting points (190–262°C) compared to simpler acetamides .

- Spectroscopy : The target compound’s IR would show peaks for C=O (~1678 cm⁻¹), aromatic C=C (~1606 cm⁻¹), and C–S (~785 cm⁻¹), similar to and .

Biological Activity

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Weight

- Molecular Weight: 301.42 g/mol

Structural Features

- The compound features a tetrahydrothiopyran moiety, which is known for its role in enhancing biological activity through various mechanisms.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit significant anticancer properties. For instance, studies on structurally related compounds have shown promising results in inhibiting cancer cell proliferation, particularly in melanoma and prostate cancer cells. These effects are often attributed to the inhibition of tubulin polymerization, disrupting mitotic spindle formation and leading to apoptosis in cancer cells .

The proposed mechanisms of action for this compound include:

- Inhibition of Tubulin Polymerization: Similar to other anticancer agents, it may interfere with the microtubule dynamics necessary for cell division.

- Apoptosis Induction: It can trigger programmed cell death pathways in cancer cells.

Pharmacological Studies

A variety of pharmacological studies have been conducted to assess the efficacy of this compound. For example:

- In vitro Studies: These studies have demonstrated that the compound can inhibit the growth of various cancer cell lines at low micromolar concentrations.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Melanoma | 0.5 | Tubulin polymerization inhibition |

| Prostate Cancer | 0.3 | Apoptosis induction |

Toxicity and Side Effects

Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile compared to traditional chemotherapeutics. Further studies are required to fully understand its toxicity profile and long-term effects.

Case Study 1: Anticancer Activity in Animal Models

In a recent study using mouse models of melanoma, the administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a novel therapeutic agent for melanoma treatment.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that the compound has favorable absorption characteristics and a half-life suitable for therapeutic applications. These studies suggest that it could be administered effectively in clinical settings.

Q & A

Basic: What are the recommended synthetic strategies for N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Functionalization of the tetrahydrothiopyran core : Introduce the 4-methoxy group via nucleophilic substitution or oxidation-reduction sequences under controlled pH and temperature .

- Acetamide coupling : React the thiopyran intermediate with 2-(naphthalen-1-yl)acetic acid using coupling agents like EDC/HOBt in anhydrous DMF .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: How can structural integrity and purity be confirmed for this compound?

Methodological Answer:

- Spectroscopic Analysis :

- 1H/13C NMR : Verify the methoxy group (δ ~3.3 ppm for OCH₃), thiopyran methylene protons (δ ~2.5–3.0 ppm), and naphthyl aromatic signals (δ ~7.2–8.3 ppm) .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .

- Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in DCM/hexane) and refine using SHELXL .

Advanced: What computational methods are suitable for predicting binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or kinases). Parameterize the thiopyran sulfur and methoxy oxygen as hydrogen-bond acceptors .

- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .

- QSAR Modeling : Train models using descriptors like LogP, topological polar surface area, and H-bond donor/acceptor counts to predict ADMET properties .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Scenario : Discrepancy in NMR integration ratios for methylene protons.

- Step 1 : Re-examine sample preparation (e.g., deuterated solvent purity, concentration effects) .

- Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, distinguish thiopyran CH₂ from acetamide CH₂ using HMBC correlations .

- Step 3 : Cross-validate with alternative techniques (e.g., IR for carbonyl stretches at ~1680 cm⁻¹) or X-ray diffraction .

Advanced: What experimental designs are optimal for studying the compound’s metabolic stability?

Methodological Answer:

- In Vitro Hepatic Models :

- Incubate with human liver microsomes (HLMs) at 37°C, NADPH regeneration system. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, 60 min .

- Calculate t₁/₂ using pseudo-first-order kinetics. Compare with control (e.g., verapamil) .

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess competitive/non-competitive inhibition. Fit data to Dixon or Lineweaver-Burk plots .

Advanced: How to address low yield in the final coupling step of the synthesis?

Methodological Answer:

- Root Cause Analysis :

- Reagent Purity : Ensure anhydrous conditions for coupling agents (e.g., EDC degradation in moisture) .

- Steric Hindrance : The thiopyran methyl group may limit nucleophilic attack. Switch to DCC/DMAP or optimize stoichiometry (1.2:1 acylating agent:amine) .

- Workflow Optimization :

- Use microwave-assisted synthesis (60°C, 30 min) to accelerate reaction .

- Introduce protecting groups (e.g., tert-butyloxycarbonyl) for sensitive intermediates .

Advanced: What strategies mitigate off-target effects in biological activity studies?

Methodological Answer:

- Selectivity Screening :

- Kinase Profiling : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

- Cellular Assays : Use CRISPR-edited cell lines (e.g., KO for suspected off-target receptors) to isolate primary effects .

- Structural Modifications :

- Replace the naphthyl group with substituted aryl rings to reduce hydrophobic interactions with non-target proteins .

- Introduce polar groups (e.g., hydroxyl) to improve target specificity .

Advanced: How to validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Biophysical Techniques :

- SPR : Immobilize target protein on a CM5 chip; measure binding kinetics (ka/kd) at varying compound concentrations .

- ITC : Quantify enthalpy/entropy changes during binding in PBS buffer (pH 7.4) .

- Cellular Imaging :

- Confocal Microscopy : Tag the compound with BODIPY fluorophore; track subcellular localization in live cells .

- FRET/BRET : Engineer biosensors to report real-time target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.